molecular formula C17H15NO2 B1363369 3-(2-phenyl-1H-indol-1-yl)propanoic acid CAS No. 65746-55-6

3-(2-phenyl-1H-indol-1-yl)propanoic acid

Cat. No. B1363369
CAS RN: 65746-55-6
M. Wt: 265.31 g/mol
InChI Key: CPWLVJORIJEUHI-UHFFFAOYSA-N
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Description

“3-(2-phenyl-1H-indol-1-yl)propanoic acid” is a compound with the molecular formula C17H15NO2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of “3-(2-phenyl-1H-indol-1-yl)propanoic acid” can be found in various databases such as PubChem . Additionally, the crystal structure of FABP4 in complex with this compound has been deposited in the RCSB PDB .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-phenyl-1H-indol-1-yl)propanoic acid” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more.

Scientific Research Applications

Inhibition of Phospholipase A2α

One significant application of compounds related to 3-(2-phenyl-1H-indol-1-yl)propanoic acid is in the inhibition of cytosolic phospholipase A2α (cPLA2α). Tomoo et al. (2014) designed a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids, which were effective as small molecule inhibitors of cPLA2α. This inhibition is crucial for managing conditions like asthma and inflammation, as demonstrated in animal models (Tomoo et al., 2014).

Antimicrobial Activity

Compounds derived from 3-(2-phenyl-1H-indol-1-yl)propanoic acid, specifically Schiff bases synthesized from Tryptophan, have been noted for their remarkable antimicrobial activities. Radhakrishnan et al. (2020) explored various Schiff bases and found them to have significant antibacterial and antifungal properties, including against tuberculosis (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Urease Inhibition

Another study by Nazir et al. (2018) focused on indole-based compounds for their potential as urease inhibitors. They synthesized various novel indole-based oxadiazole scaffolds, demonstrating potent in vitro inhibitory activity against the urease enzyme, suggesting potential therapeutic applications (Nazir et al., 2018).

Crystal Structure Analysis

Research into the crystal structure of derivatives of 3-(2-phenyl-1H-indol-1-yl)propanoic acid has also been conducted. Li et al. (2009) studied the crystal structure of a derivative, revealing insights into its molecular geometry and interactions. This type of analysis is vital for understanding the physical properties and potential applications of such compounds (Li, Liang, & Tai, 2009).

Synthesis of Bis(indol-3-yl) Compounds

Kutubi and Kitamura (2011) reported on the synthesis of 3,3-bis(indol-3yl)propanoic acid derivatives. Their research demonstrated an efficient intermolecular hydroarylation process, highlighting the utility of these compounds inbiological and pharmaceutical fields. This process is notable for its high regioselectivity and potential in synthesizing biologically active compounds (Kutubi & Kitamura, 2011).

Development of New Drugs

Hotsulia (2019) explored the synthesis of aza-heterocyclic compounds, including derivatives of 3-(2-phenyl-1H-indol-1-yl)propanoic acid. The study emphasized the potential of these compounds in drug development, particularly due to their biological activity. This research underscores the significance of such compounds in medicinal chemistry (Hotsulia, 2019).

Ratiometric Fluorescent pH Probe

Nan et al. (2015) utilized a derivative of 3-(2-phenyl-1H-indol-1-yl)propanoic acid as a ratiometric fluorescent pH probe for intracellular imaging. This probe showed promising results in detecting strong acidity in living cells, highlighting the versatility of indole derivatives in bioimaging applications (Nan et al., 2015).

Future Directions

The future directions for “3-(2-phenyl-1H-indol-1-yl)propanoic acid” and similar compounds are promising. Indole derivatives are being extensively explored as potential therapeutic agents. For instance, the indole scaffold containing the novel non-covalent DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .

properties

IUPAC Name

3-(2-phenylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)10-11-18-15-9-5-4-8-14(15)12-16(18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWLVJORIJEUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355506
Record name 3-(2-Phenyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-phenyl-1H-indol-1-yl)propanoic acid

CAS RN

65746-55-6
Record name 3-(2-Phenyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Khalaf, AM El-Khawaga, IM Awad, HAK Abd El-Aal - Arkivoc, 2010 - arkat-usa.org
This study provides expedient methods for the synthesis of some novel fused heteropolycycles. Thus, a variety of fused di-, tri-and tetracyclic nitrogen and nitrogen-sulfur …
Number of citations: 4 www.arkat-usa.org
A Rampadarath, FO Balogun, S Sabiu - Endocrines, 2023 - mdpi.com
Type-2 diabetes mellitus (T2D) is one of the leading non-communicable diseases of global concern. Knowing the exact mechanism of action of available antidiabetic agents, particularly …
Number of citations: 1 www.mdpi.com

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